2,6-Diphenyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclocondensation of appropriate aldehydes, thiourea, and malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions . The reaction can be summarized as follows:
Starting Materials: Benzaldehyde, thiourea, and malononitrile.
Reaction Conditions: Reflux in ethanol with a base (e.g., sodium ethoxide).
Product Isolation: The product is isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with functional groups replacing the carbonitrile or phenyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its cytotoxic effects on cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is not fully understood. it is believed to exert its effects by interacting with cellular targets such as enzymes and receptors. The compound may inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death .
Comparison with Similar Compounds
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives:
Properties
CAS No. |
13996-08-2 |
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Molecular Formula |
C17H11N3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2,6-diphenyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H11N3S/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |
InChI Key |
PBYVYBRYTHLJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)N=C(N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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